molecular formula C21H16Cl2O5 B11089098 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl (2,4-dichlorophenoxy)acetate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl (2,4-dichlorophenoxy)acetate

Cat. No.: B11089098
M. Wt: 419.3 g/mol
InChI Key: QSTUGMIXYCGTPI-UHFFFAOYSA-N
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Description

6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves multi-step organic reactions The initial step often includes the formation of the benzo[c]chromen core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit pro-inflammatory cytokines or activate antioxidant pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-4-YL 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to its specific structural features, such as the presence of the 2-(2,4-dichlorophenoxy)acetate moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H16Cl2O5

Molecular Weight

419.3 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C21H16Cl2O5/c22-12-8-9-17(16(23)10-12)26-11-19(24)27-18-7-3-6-14-13-4-1-2-5-15(13)21(25)28-20(14)18/h3,6-10H,1-2,4-5,11H2

InChI Key

QSTUGMIXYCGTPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=CC=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl)OC2=O

Origin of Product

United States

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